molecular formula C17H17N7OS B8467765 N-(6-(4-amino-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)benzo[d]thiazol-2-yl)acetamide

N-(6-(4-amino-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)benzo[d]thiazol-2-yl)acetamide

Cat. No.: B8467765
M. Wt: 367.4 g/mol
InChI Key: FDVKTJQPYWMLEP-UHFFFAOYSA-N
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Description

N-(6-(4-amino-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)benzo[d]thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C17H17N7OS and its molecular weight is 367.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H17N7OS

Molecular Weight

367.4 g/mol

IUPAC Name

N-[6-(4-amino-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-3-yl)-1,3-benzothiazol-2-yl]acetamide

InChI

InChI=1S/C17H17N7OS/c1-8(2)24-16-13(15(18)19-7-20-16)14(23-24)10-4-5-11-12(6-10)26-17(22-11)21-9(3)25/h4-8H,1-3H3,(H2,18,19,20)(H,21,22,25)

InChI Key

FDVKTJQPYWMLEP-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=NC=NC(=C2C(=N1)C3=CC4=C(C=C3)N=C(S4)NC(=O)C)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (104) (1.88 g, 6.2 mmol), N-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazol-2-yl)acetamide (I-5) (2.0 g, 6.3 mmol), Pd(OAc)2 (0.28 g, 1.24 mmol), triphenyl phosphine (0.98 g, 3.7 mmol) and Na2CO3 (3.3 g, 31 mmol) was dissolved in a mixture of DMF (5 mL), EtOH (2 mL) and H2O (2 mL). The resulting mixture was degassed and back-filled with argon three times and then stirred at 80° C. for 4 h. The mixture was allowed to cool to room temperature and filtered. The filtrate was concentrated in vacuo. The crude product was purified by chromatography eluting with DCM/MeOH (20/1) on a silica gel column (200-300 mesh) to afford the desired product N-(6-(4-amino-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)benzo[d]thiazol-2-yl)acetamide (501) (1.1 g, 48.2%) as a white solid. ESI-MS (M+H)+ m/z: 368.4.
Quantity
1.88 g
Type
reactant
Reaction Step One
Quantity
0.98 g
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
0.28 g
Type
catalyst
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two

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